molecular formula C12H16ClNO3 B051650 (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049735-29-6

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B051650
CAS No.: 1049735-29-6
M. Wt: 257.71 g/mol
InChI Key: WZTOARBQRXVWBQ-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves stereoselective reactions to ensure the correct chiral configuration. One common method involves the use of chiral catalysts in the coupling of olefins, which allows for the selective formation of the desired stereoisomer . The reaction conditions often include the use of nickel-based catalysts and unsaturated hydrocarbons as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Commonly involves the replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a carboxylic acid group. This combination of features makes it particularly valuable for studying stereoselective reactions and exploring its potential in various applications.

Properties

IUPAC Name

(3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTOARBQRXVWBQ-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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